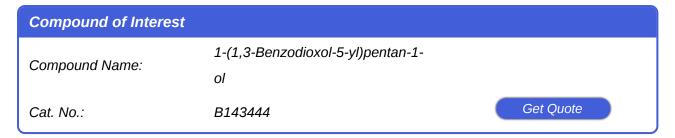


Application Notes and Protocols for X-ray Crystallography of Benzodioxole Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of benzodioxole derivatives. It is intended to guide researchers through the process of crystal growth, data collection, structure solution, and refinement, ultimately enabling the determination of the three-dimensional atomic structure of these compounds. Such structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Introduction

1,3-Benzodioxole and its derivatives are a class of organic compounds present in a variety of natural products and synthetic molecules of significant biological and therapeutic interest.[1] They are recognized for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. X-ray crystallography is the most definitive method for elucidating the precise three-dimensional arrangement of atoms within a molecule, providing invaluable insights into its stereochemistry, conformation, and intermolecular interactions. This atomic-level understanding is fundamental in drug discovery and development for optimizing lead compounds and understanding their binding mechanisms to biological targets.[2][3]

Experimental Protocols



Synthesis and Crystallization of Benzodioxole Derivatives

The initial and often most challenging step in X-ray crystallography is obtaining high-quality single crystals. The synthesis of benzodioxole derivatives can be achieved through various established organic chemistry methods. Following synthesis and purification, the crucial step of crystallization is performed.

General Crystallization Protocol:

A common and effective method for growing single crystals of organic molecules is slow evaporation from a suitable solvent or solvent mixture.

- Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the
 compound is sparingly soluble. A screening of various solvents (e.g., ethanol, methanol,
 ethyl acetate, dichloromethane, hexane, and their mixtures) is recommended to find optimal
 conditions.
- Sample Preparation: Dissolve the purified benzodioxole derivative in a minimal amount of the selected solvent or solvent mixture in a clean vial. Gentle heating may be applied to facilitate dissolution.
- Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Alternatively, the vial can be placed in a larger, sealed container with a small amount of a more volatile anti-solvent, which will slowly diffuse into the vial containing the compound solution.
- Incubation: Allow the vial to stand undisturbed at a constant temperature (e.g., room temperature or in a cold room) for several days to weeks.
- Crystal Harvesting: Once suitable single crystals have formed (typically with dimensions of at least 0.1 mm in all directions), they should be carefully harvested using a cryo-loop.

For example, white crystals of (±)-3-[(benzo[d][4][5]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution at ambient temperature.[6] Similarly, single crystals of (E)-



benzo[d][4][5]dioxole-5-carbaldehyde oxime were obtained by recrystallization from an ethanol solution.[7]

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction data collection.

Data Collection Protocol:

- Crystal Mounting: A single crystal is carefully selected and mounted on a cryo-loop, which is
 then placed on the goniometer head of the diffractometer. For data collection at low
 temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to
 minimize radiation damage.
- Diffractometer Setup: The data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
- Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
- Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.
- Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots. The integrated intensities are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The final step is to solve the crystal structure from the processed diffraction data and refine the atomic model.

Structure Solution and Refinement Protocol:







- Structure Solution: The initial atomic model is obtained using direct methods or Patterson methods, typically with software such as SHELXT or SIR. These programs use the diffraction intensities to determine the positions of the atoms in the unit cell.
- Structure Refinement: The initial model is then refined against the experimental diffraction
 data using full-matrix least-squares methods with software like SHELXL or Olex2. This
 iterative process optimizes the atomic coordinates, displacement parameters, and other
 structural parameters to achieve the best possible fit between the calculated and observed
 diffraction patterns.
- Model Validation: The final refined structure is validated using tools such as PLATON or the
 validation tools within the refinement software. This involves checking for geometric
 consistency, analyzing the distribution of electron density, and ensuring that the final model is
 chemically reasonable.

Data Presentation

The following table summarizes the crystallographic data for a selection of benzodioxole derivatives, providing a clear comparison of their structural parameters.



Com pou nd Nam e	For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	β (°)	V (ų)	Z	R- fact or (%)	Ref.
(±)-3 - [(ben zo[d] [4] [5]di oxol- 5- yl)m ethyl]-2- (3,4, 5- trime thox yphe nyl)- 1,3- thiaz olidin -4- one	C20H 21NO 6S	Mon oclini c	P21/ c	15.3 098(11)	14.3 677(12)	8.65 46(3)	97.4 29(4)	1887 .7(2)	4	4.9	[6][8]
(E)- benz o[d] [4] [5]di oxol e-5- carb alde	C ₈ H ₇	Tricli nic	P-1	7.82 89(3)	8.35 63(3)	12.3 371(5)	81.3 93(1)	771. 69(5)	4	-	[7]



hyde oxim e											
1- (2H- 1,3- benz odio xol- 5- yl)-3- (1H- imid azol- 1- yl)pr opan -1- one	C13H 12N2 O3	Mon oclini c	P21/ n	7.33 22(5)	8.03 41(5)	19.4 479(14)	95.7 75(2)	1139 .82(1 3)	4	5.33	[9]
(Z)-3 -(1,3-benz odio xol- 5- yl)-3- chlor o-1- [2,4- di(be nzylo xy)-6 - hydr oxyp heny l]-2-	C30H 23Cl O6	Orth orho mbic	P212 121	17.1 7(1)	19.3 46(4)	14.5 25(4)	90	4824			[2]



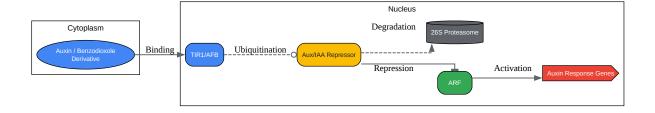
prop

en-1-

one

Mandatory Visualization Signaling Pathway of Benzodioxole Derivatives as Auxin Receptor Agonists

Certain benzodioxole derivatives have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1). Auxin is a critical plant hormone that regulates various aspects of plant growth and development. The canonical auxin signaling pathway involves the TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and ARF (Auxin Response Factor) transcription factors.[4][10][11]



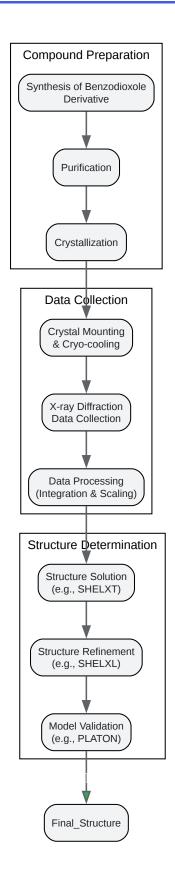
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Caption: Auxin signaling pathway initiated by the binding of an agonist.

Experimental Workflow for X-ray Crystallography

The overall workflow for determining the crystal structure of a benzodioxole derivative is a sequential process from synthesis to final structure validation.





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Caption: Experimental workflow for X-ray crystallography.



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